molecular formula C20H23ClFN3O2S2 B2702105 N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215759-76-4

N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2702105
CAS No.: 1215759-76-4
M. Wt: 455.99
InChI Key: GLMRQXLYAFLBPH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S2.ClH/c1-23(2)11-12-24(18(25)13-27-15-9-7-14(21)8-10-15)20-22-19-16(26-3)5-4-6-17(19)28-20;/h4-10H,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMRQXLYAFLBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CSC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride (CAS Number: 1215759-76-4) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C20_{20}H23_{23}ClFN3_3O2_2S2_2
  • Molecular Weight : 456.0 g/mol
  • Structure : The compound features a thiazole ring, dimethylamino group, and a fluorophenyl thioether moiety, which are critical for its biological activity.

1. Pharmacological Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory activities. It has been studied as a potential COX-2 inhibitor, which is crucial in the management of pain and inflammation.

  • Analgesic Activity : In vitro studies have shown that derivatives with similar structures can inhibit COX-2 enzyme activity effectively, suggesting that this compound may possess similar effects .
  • Anti-inflammatory Activity : The compound's thiazole structure is associated with anti-inflammatory properties, which have been demonstrated in various studies involving animal models of inflammation .

The proposed mechanism involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, leading to a decrease in prostaglandin synthesis. This action results in reduced inflammation and pain perception.

Study 1: Synthesis and Biological Evaluation

A study synthesized various thiazole derivatives, including the target compound. These derivatives were evaluated for their analgesic and anti-inflammatory activities via molecular docking studies against COX enzymes. Results indicated that several compounds showed high binding affinity to COX-2, supporting the hypothesis that modifications in the thiazole structure enhance biological activity .

Study 2: In Vivo Efficacy

In vivo experiments using animal models demonstrated that the compound significantly reduced edema in paw inflammation models compared to control groups treated with standard anti-inflammatory drugs like diclofenac .

Data Table: Summary of Biological Activities

Activity TypeExperimental ModelObserved EffectReference
AnalgesicCOX-2 inhibition assaySignificant inhibition
Anti-inflammatoryEdema model in ratsReduced paw swelling
CytotoxicityCancer cell linesInduced apoptosis in specific lines

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 50 μg/mL, indicating strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has been investigated for its potential anticancer effects. Studies involving human cancer cell lines, such as MCF7 (breast cancer), demonstrated that compounds similar to N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride can inhibit cell proliferation effectively. Docking studies suggest that the compound interacts with specific receptors involved in cancer cell signaling pathways .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may act as a non-steroidal anti-inflammatory drug (NSAID). It has shown potential to inhibit cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory process. Molecular docking studies indicated favorable binding interactions with COX-2, supporting its role in reducing inflammation .

Molecular Docking Studies

Molecular docking is a vital tool for understanding the binding affinity of this compound to various biological targets. Software such as AutoDock and Schrodinger Suite have been employed to evaluate how well the compound fits into the active sites of target proteins. These studies help elucidate the mechanisms by which the compound exerts its biological effects .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound. The results showed that certain derivatives had promising activity against both Gram-positive and Gram-negative bacteria, with significant inhibition observed at concentrations around 50 μg/mL .

Case Study 2: Antitumor Efficacy

In a separate study, compounds related to this compound were tested against various cancer cell lines. The results indicated moderate to high inhibitory effects on cell proliferation, particularly in breast and prostate cancer models .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-fluorophenyl thioether group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Reaction with alkoxide ions (RO⁻) or amines (RNH₂) at elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF, DMSO) replaces the fluorine atom with nucleophiles.

  • The electron-withdrawing nature of the fluorine atom activates the aromatic ring for displacement, particularly at the para position .

Example Reaction:
Ar-F+NH2RΔ,DMFAr-NHR+HF\text{Ar-F} + \text{NH}_2\text{R} \xrightarrow{\Delta, \text{DMF}} \text{Ar-NHR} + \text{HF}

Oxidation of Thioether Group

The thioether (-S-) linkage is susceptible to oxidation:

Oxidizing AgentProductConditions
H₂O₂ (30%)Sulfoxide (R-S(=O)-R')RT, 12–24 hrs
mCPBASulfone (R-SO₂-R')0–25°C, 1–4 hrs
KMnO₄ (acidic)Sulfonic acid derivativeReflux, 6–8 hrs

This reaction modifies the electronic properties of the molecule, potentially altering its biological activity .

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    R-CONR’2+H3O+ΔR-COOH+R’2NH2+\text{R-CONR'}_2 + \text{H}_3\text{O}^+ \xrightarrow{\Delta} \text{R-COOH} + \text{R'}_2\text{NH}_2^+
    Conditions: 6M HCl, reflux (110°C), 8–12 hrs .

  • Basic Hydrolysis :
    R-CONR’2+OHΔR-COO+R’2NH\text{R-CONR'}_2 + \text{OH}^- \xrightarrow{\Delta} \text{R-COO}^- + \text{R'}_2\text{NH}
    Conditions: 2M NaOH, 80°C, 4–6 hrs .

This generates carboxylic acid derivatives, which are intermediates for further functionalization .

Reactivity of Dimethylamino Group

The tertiary amine in the dimethylaminoethyl side chain participates in:

  • Quaternary Ammonium Salt Formation :
    R3N+R’XR3N+-R’X\text{R}_3\text{N} + \text{R'X} \rightarrow \text{R}_3\text{N}^+\text{-R'} \cdot \text{X}^-
    Reacts with alkyl halides (e.g., methyl iodide) at RT in dichloromethane .

  • Protonation-Deprotonation :
    Acts as a weak base (pKa ≈ 9–10), forming water-soluble salts in acidic media (pH < 4) .

Benzothiazole Ring Modifications

The 4-methoxybenzo[d]thiazole moiety undergoes:

  • Demethylation :
    Ar-OCH3+HBrΔAr-OH+CH3Br\text{Ar-OCH}_3 + \text{HBr} \xrightarrow{\Delta} \text{Ar-OH} + \text{CH}_3\text{Br}
    Conditions: 48% HBr, reflux (120°C), 3–5 hrs .

  • Electrophilic Substitution :
    Nitration or sulfonation occurs at the 5- or 7-position of the benzothiazole ring due to the directing effects of the methoxy group .

Synthetic Pathway Key Steps

The compound is synthesized via:

  • Benzothiazole Core Formation :
    Cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters .

  • Thioether Coupling :
    Reaction of 4-fluorothiophenol with α-chloroacetamide intermediates in the presence of K₂CO₃.

  • Dimethylaminoethyl Introduction :
    Alkylation of the secondary amine with 2-chloro-N,N-dimethylethylamine hydrochloride .

Stability Under Physiological Conditions

  • pH-Dependent Degradation :
    Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) environments via hydrolysis of the acetamide group .

  • Thermal Stability :
    Stable up to 150°C; decomposition observed above 200°C (DSC data) .

Comparison with Similar Compounds

2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Hydrochloride

Feature Target Compound Analog
Phenylthio Substituent 4-Fluoro 4-Chloro
Benzo[d]thiazol Group 4-Methoxy 6-Nitro
Amino Side Chain Dimethylaminoethyl Dimethylaminopropyl
Molecular Formula C₂₀H₂₂ClFN₃O₂S₂ C₂₀H₂₂Cl₂N₄O₃S₂
Key Effects Enhanced electron donation (methoxy), moderate lipophilicity Electron-withdrawing nitro group increases reactivity; chloro enhances hydrophobicity

N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Hydrochloride

Feature Target Compound Analog
Core Structure Acetamide Benzamide
Substituent 4-Fluorophenylthio Piperidin-1-ylsulfonyl
Molecular Weight ~478.0 g/mol ~554.0 g/mol
Key Effects Flexible acetamide linker; thioether group Rigid benzamide with sulfonyl group enhances metabolic stability

Pharmacokinetic Insights :

  • The benzamide analog’s sulfonyl group may reduce first-pass metabolism but limit blood-brain barrier penetration.

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Feature Target Compound Analog
Aromatic System Benzo[d]thiazol Simple thiazol
Substituents 4-Fluoro, methoxy 3,4-Dichlorophenyl
Solubility High (hydrochloride salt) Moderate (neutral molecule)
Crystal Packing Not reported Inversion dimers via N–H⋯N hydrogen bonds

Structural Impact :

  • Simplified thiazol core may reduce synthetic complexity but limit target affinity.

2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Feature Target Compound Analog
Heterocycle Benzo[d]thiazol Thiazol-imidazole hybrid
Substituents Dimethylaminoethyl, methoxy 4-Fluorophenyl, 4-methoxyphenyl
Bioactivity Not reported COX-1/2 inhibition reported

Therapeutic Potential:

    Q & A

    What are the established synthetic routes for this compound?

    Level: Basic
    Answer:
    The synthesis involves sequential nucleophilic substitution and coupling reactions. A typical route includes:

    • Reacting a 4-methoxybenzothiazol-2-amine precursor with chloroacetyl chloride to form the acetamide backbone.
    • Introducing the dimethylaminoethyl group via alkylation using 2-(dimethylamino)ethyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .
    • Thioether formation: The 4-fluorophenylthio moiety is introduced via nucleophilic displacement of a leaving group (e.g., bromide) using 4-fluorothiophenol under inert conditions .
    • Final hydrochloride salt formation is achieved by treating the free base with HCl in ethanol .
      Key monitoring: Reaction progress is tracked via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) .

    How is the compound purified and characterized post-synthesis?

    Level: Basic
    Answer:

    • Purification: Recrystallization from ethanol or methanol is common. Column chromatography (silica gel, gradient elution with chloroform:methanol) resolves impurities .
    • Characterization:
      • NMR spectroscopy (¹H/¹³C) confirms structural integrity, with key signals for the dimethylaminoethyl group (δ ~2.2–2.5 ppm) and methoxybenzothiazole (δ ~3.8–4.0 ppm) .
      • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
      • Elemental analysis ensures stoichiometric purity (C, H, N, S content) .

    What in vitro biological screening methods are applicable?

    Level: Basic
    Answer:

    • Antimicrobial activity: Broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Candida albicans) in 96-well plates, with 18–24 hr incubation .
    • Cytotoxicity: MTT assays using human cancer cell lines (e.g., HeLa or MCF-7), measuring IC₅₀ values after 48–72 hr exposure .
    • Enzyme inhibition: Fluorometric or spectrophotometric assays (e.g., kinase or protease inhibition) with positive controls (e.g., staurosporine) .

    How can synthetic yield be optimized for large-scale production?

    Level: Advanced
    Answer:

    • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity but require post-reaction removal via distillation or aqueous workup .
    • Catalyst screening: Triethylamine or DMAP improves acylation efficiency; microwave-assisted synthesis reduces reaction time .
    • Design of Experiments (DOE): Multivariate analysis (e.g., varying temperature, molar ratios) identifies optimal conditions. For example, increasing reaction temperature from 25°C to 60°C may improve thioether formation yield by 20% .

    How is structural elucidation performed for ambiguous intermediates?

    Level: Advanced
    Answer:

    • X-ray crystallography: Resolves stereochemistry and confirms bond angles/distances (e.g., benzothiazole ring planarity) .
    • 2D NMR techniques: HSQC and HMBC correlate ¹H-¹³C couplings to assign quaternary carbons (e.g., acetamide carbonyl at δ ~170 ppm) .
    • Computational modeling: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and validates spectroscopic data .

    How to address discrepancies in reported biological activity data?

    Level: Advanced
    Answer:

    • Assay standardization: Control variables like inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial tests) and serum content in cell culture .
    • Stability studies: HPLC monitors compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C over 24 hr) .
    • Meta-analysis: Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀ correlations) to identify outliers .

    What in vivo models evaluate pharmacokinetics and toxicity?

    Level: Advanced
    Answer:

    • Pharmacokinetics: Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability, plasma half-life (t₁/₂), and tissue distribution via LC-MS/MS .
    • Acute toxicity: OECD Guideline 423: Dose-escalation studies (5–300 mg/kg) monitor mortality, organ weight changes, and hematological parameters over 14 days .
    • Metabolite profiling: LC-HRMS identifies phase I/II metabolites (e.g., N-demethylation or glucuronidation) in urine/bile .

    How to design derivatives with improved target selectivity?

    Level: Advanced
    Answer:

    • SAR studies: Modify substituents systematically:
      • Replace 4-fluorophenylthio with bulkier groups (e.g., 4-CF₃) to enhance hydrophobic interactions .
      • Introduce electron-withdrawing groups on the benzothiazole to modulate electron density .
    • Molecular docking: AutoDock Vina predicts binding poses against target proteins (e.g., kinase ATP-binding pockets) .

    What analytical methods ensure batch-to-batch consistency?

    Level: Advanced
    Answer:

    • HPLC-DAD: Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase; retention time ±0.2 min indicates purity ≥95% .
    • Karl Fischer titration: Measures residual solvent (e.g., DMF < 500 ppm) .
    • Chiral HPLC: Confirms enantiomeric purity if asymmetric centers are present .

    How to mitigate solubility issues in biological assays?

    Level: Advanced
    Answer:

    • Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
    • Salt formation: Replace hydrochloride with mesylate or tosylate for improved crystallinity .
    • Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .

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